molecular formula C16H25N3O2 B1612423 tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 864685-00-7

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B1612423
CAS No.: 864685-00-7
M. Wt: 291.39 g/mol
InChI Key: PTCICBFKIBOHOI-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 4-methylpyridin-2-ylamino substituent at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic procedures, while the pyridine moiety may contribute to binding interactions in target proteins.

Properties

IUPAC Name

tert-butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-7-8-17-14(10-12)18-13-6-5-9-19(11-13)15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCICBFKIBOHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592306
Record name tert-Butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-00-7
Record name tert-Butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate typically involves:

This approach leverages the stability and ease of handling of Boc-protected piperidines and the reactivity of aminopyridine derivatives.

Preparation of Boc-Protected Piperidine Intermediates

Boc-protected piperidines are commonly prepared by reacting piperidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step protects the nitrogen atom, facilitating selective functionalization at other positions.

Typical conditions:

Reagent Conditions Outcome
Piperidine derivative Di-tert-butyl dicarbonate, base (e.g., triethylamine) Boc-protected piperidine
Temperature 0–25 °C High yield, mild conditions
Solvent Dichloromethane or similar Efficient reaction medium

This intermediate is crucial for subsequent selective amination or substitution reactions.

Amination Coupling with 4-Methylpyridin-2-yl Moiety

The key step involves coupling the Boc-protected piperidine with a 4-methylpyridin-2-yl amine or derivative to form the target amino linkage.

Two main approaches are reported in related compounds:

Photocatalytic One-Step Amination

  • Method: Visible light photocatalysis using acridine salt photocatalysts in the presence of an oxidant.
  • Reaction: Direct coupling of 2-aminopyridine derivatives with Boc-protected piperidine under blue LED irradiation.
  • Solvent: Anhydrous dichloroethane.
  • Oxidants: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
  • Yield: High yields up to 95% reported.
  • Advantages:
    • One-step synthesis.
    • Avoids heavy metal catalysts and hydrogen gas.
    • Environmentally friendly and cost-effective.
    • Suitable for industrial scale-up.

Example reaction conditions:

Component Amount (per 2 mL solvent) Role
2-Aminopyridine derivative 0.2 mmol (1.0 eq) Coupling partner
Boc-protected piperidine 0.2 mmol (1.0 eq) Coupling partner
Acridine salt photocatalyst 0.01 mmol (0.1 eq) Photocatalyst
Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) 0.1 mmol (0.5 eq) Oxidant
Solvent (anhydrous dichloroethane) 2 mL Reaction medium
Light source Blue LED, 10 hours Photocatalytic excitation

This method is detailed in patent CN108558792B and is applicable to related aminopyridine-piperidine derivatives.

Traditional Multi-Step Coupling and Hydrogenation

  • Method: Metal-catalyzed coupling (e.g., palladium-catalyzed amination) followed by hydrogenation.
  • Reagents: Metal catalysts such as palladium on carbon.
  • Disadvantages:
    • Longer synthetic route.
    • Use of heavy metals and hydrogen gas.
    • Lower overall yield and more byproducts.
    • Environmental and safety concerns.

This method is less favored compared to the photocatalytic approach due to these drawbacks.

Purification and Characterization

After synthesis, the product is typically purified by column chromatography to isolate the pure this compound as a colorless or white solid.

Characterization techniques include:

Representative ^13C NMR chemical shifts for related compounds are reported around δ 151.0, 142.5, 134.9, 130.2, 129.7 ppm, consistent with aromatic and carbamate carbons.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Advantages References
Boc Protection of Piperidine Reaction with Boc2O and base Boc2O, triethylamine, DCM, 0–25 °C >90 Mild, high-yield General organic synthesis literature
Photocatalytic Amination Visible light photocatalysis 2-Aminopyridine, Boc-piperidine, acridine salt, oxidant, blue LED, DCE 94–95 One-step, metal-free, eco-friendly
Traditional Coupling & Hydrogenation Pd-catalyzed coupling + H2 reduction Pd/C, hydrogen gas, multi-step <82 Established but longer and less green
Purification Column chromatography Silica gel, appropriate solvents - High purity isolation Standard methods

Research Findings and Industrial Relevance

  • The photocatalytic method represents a significant advancement in the preparation of Boc-protected aminopyridine-piperidine derivatives, offering a safer, more efficient, and environmentally benign alternative to traditional metal-catalyzed routes.
  • The high yields and simplified one-step process reduce production costs and waste, making it suitable for scale-up in pharmaceutical manufacturing.
  • The method's mild conditions preserve sensitive functional groups, enhancing the scope of derivatives accessible.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate typically involves:

  • Reagents: 3-Aminopiperidine and 4-methyl-2-chloropyridine.
  • Conditions: The reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran with bases like triethylamine or sodium hydride.

Table 1: Synthetic Route Summary

StepReagentsConditionsOutcome
13-Aminopiperidine + 4-Methyl-2-chloropyridineBase, Organic SolventFormation of intermediate
2Intermediate + tert-butyl chloroformateOrganic Solventtert-butyl ester formation

Organic Chemistry

In organic synthesis, this compound serves as a critical intermediate for synthesizing more complex molecules. Its stability allows for various transformations, including oxidation and substitution reactions.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Drug Development
A recent study investigated the compound's efficacy as an inhibitor of specific enzymes involved in cancer pathways. Modifications to the piperidine ring were shown to improve binding affinity to the target enzyme, demonstrating its potential as a lead compound in anticancer drug development .

The biological activity of this compound has been assessed through various assays:

Activity TypeAssay MethodResult
Enzyme InhibitionIC50 MeasurementSignificant inhibition at low micromolar concentrations
Antimicrobial ActivityZone of InhibitionEffective against several bacterial strains

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of active pharmaceutical ingredients (APIs). Its role in synthesizing complex molecules highlights its significance in drug formulation processes.

Industrial Case Study: API Synthesis
An industrial application involved using this compound in the synthesis of a novel antibiotic. The compound's ability to undergo nucleophilic substitution reactions facilitated the introduction of functional groups necessary for enhancing antimicrobial activity .

Table 3: Comparison of Piperidine Derivatives

Compound NameUnique Feature
This compoundPresence of 4-methylpyridin group
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateAromatic amine substitution

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Modifications Synthesis Highlights Physical/Chemical Properties Biological Relevance (if available) References
Target Compound 3-((4-methylpyridin-2-yl)amino)piperidine, Boc-protected Not explicitly detailed; likely analogous to Boc-protected SNAr or coupling reactions Likely solid; similar Boc-piperidines are light yellow solids Potential kinase inhibitor intermediate -
Compound 18 (tert-butyl (S)-3-((4-(2-((4-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate) Naphthalene-oxy-pyridine-pyrimidine extension, (S)-stereochemistry Cs₂CO₃-mediated coupling in NMP at 120°C Brown solid (87.3% yield); Exact Mass: 690.22; [M+H]⁺: 691.5 IRE1α RNase inhibition; ATP-competitive partial agonist
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6a) Pyrimidoindole core, methylamino group Two-step procedure: DIPEA in DMF, followed by deprotection Crude yield: 97%; used without purification Chiral stationary phase development for HPLC
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-amino-4-(pyridin-3-yl)piperidine, Boc-protected Not detailed Light yellow solid; MW: 277.36 Safety data available (handling precautions)
tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate Chloro-pyrimidine, methylsulfanyl group Not detailed Molecular formula: C₁₅H₂₃ClN₄O₂S; MW: 358.885 Intermediate for heterocyclic drug candidates

Key Observations

Heterocyclic Cores: Derivatives with pyrimidoindole () or chloro-pyrimidine () substituents exhibit distinct electronic profiles. For example, the electron-withdrawing chloro group in may alter reactivity in subsequent functionalization steps. Stereochemistry: The (S)-enantiomer in Compound 18 () highlights the role of chirality in biological activity, a factor absent in the non-chiral target compound.

Synthetic Methodologies :

  • Coupling Reactions : Many analogs (e.g., ) employ nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination under basic conditions (Cs₂CO₃, K₂CO₃) in polar aprotic solvents (NMP, DMF).
  • Deprotection Steps : Boc removal (e.g., ) typically uses acidic conditions (HCl/dioxane) or strong bases (KtBuO in THF), critical for generating free amines for downstream applications.

Physical and Chemical Properties :

  • Solubility : The 4-methylpyridine substituent in the target compound likely enhances water solubility compared to naphthalene-containing analogs (), which are more lipophilic.
  • Stability : Boc protection (common across all compounds) improves stability during synthesis, but substituents like sulfonamides () or methylsulfanyl groups () may introduce hydrolytic sensitivity.

Biological Implications: Kinase Inhibition: Compound 18 () demonstrates partial antagonism of IRE1α’s RNase, suggesting that the target compound’s pyridine group could be optimized for similar enzymatic interactions. Chiral Applications: Pyrimidoindole derivatives () were designed for chiral stationary phases, underscoring the versatility of Boc-piperidine scaffolds in non-biological applications.

Biological Activity

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. With the molecular formula C16H25N3O2C_{16}H_{25}N_{3}O_{2}, this compound is characterized by a tert-butyl ester group and a 4-methylpyridin-2-yl amino substituent, which contribute to its unique pharmacological properties.

The synthesis of this compound typically involves the reaction of 3-aminopiperidine with 4-methyl-2-chloropyridine, followed by protection with tert-butyl chloroformate. This process often utilizes solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride, ensuring stability and yield during the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity can vary based on structural modifications made to the compound. The mechanism often involves modulation of enzymatic activity, potentially influencing pathways related to neurotransmission and cellular signaling .

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug design. Its structure allows for modifications that can enhance its biological activity and selectivity towards various biological targets .

Key Biological Activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameIUPAC NameBiological Activity
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatetert-butyl 4-(aminomethyl)phenyl)piperidine-1-carboxylateModerate enzyme inhibition
tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylatetert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylateLimited biological data available

The presence of the 4-methylpyridin-2-yl group in this compound distinguishes it from other piperidine derivatives, potentially enhancing its interaction with biological targets .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Neuroprotective Studies: In vitro studies have demonstrated that similar piperidine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting a possible protective role for this compound against neurotoxicity .
  • Enzyme Interaction Studies: Some derivatives have shown inhibitory effects on acetylcholinesterase and β-secretase, indicating that modifications of the piperidine scaffold could lead to compounds with significant therapeutic potential in Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate?

The synthesis typically involves coupling a Boc-protected piperidine derivative with a substituted pyridine. A common strategy includes:

  • Step 1 : Boc protection of piperidine at the 3-position using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
  • Step 2 : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 4-methylpyridin-2-ylamine group. Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos are often employed .
  • Step 3 : Purification via silica gel chromatography or recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation/contact; work in a fume hood .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C. The Boc group is sensitive to acidic conditions; avoid humidity and light .
  • Stability : Stable for >12 months if stored properly. Monitor via TLC or HPLC for degradation (e.g., Boc deprotection) .

Q. What analytical techniques confirm the compound’s structural identity?

  • NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl), pyridine protons (δ 7.5–8.5 ppm), and piperidine backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ calculated for C₁₆H₂₅N₃O₂: 292.1917) .
  • X-ray Crystallography : For absolute configuration (if crystalline), use SHELXL for refinement .

Advanced Research Questions

Q. How does the 4-methylpyridin-2-yl substituent influence electronic and steric properties?

  • Electronic Effects : The pyridine’s electron-withdrawing nature increases the electrophilicity of the adjacent amine, enhancing reactivity in cross-coupling reactions. Methyl substitution at the 4-position reduces steric hindrance compared to bulkier groups .
  • Steric Effects : Molecular modeling (DFT calculations) shows a 15° dihedral angle between pyridine and piperidine rings, minimizing intramolecular clashes. This geometry favors interactions with biological targets (e.g., kinase active sites) .

Q. What strategies optimize yield in multi-step syntheses?

  • Catalyst Screening : Test Pd/XPhos vs. Pd/dppf for amination steps; the former improves yields by 20% .
  • Solvent Optimization : Replace dioxane with toluene for higher boiling points, reducing side reactions .
  • Workup : Use aqueous NaHCO₃ washes to remove unreacted Boc reagents, minimizing column chromatography .

Q. How can researchers resolve contradictions in biological activity data?

  • Case Study : If cytotoxicity assays (e.g., IC₅₀) vary across studies:
    • Purity Check : Confirm compound purity via HPLC (>95%). Impurities like de-Boc products (δ 8.1 ppm in ¹H NMR) may skew results .
    • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
    • Target Validation : Use CRISPR knockouts to confirm on-target effects vs. off-target interactions .

Q. What are the applications of this compound in medicinal chemistry?

  • Kinase Inhibitors : The piperidine-pyridine scaffold mimics ATP-binding motifs, showing promise in targeting EGFR and ALK kinases .
  • PROTACs : The Boc group allows modular conjugation to E3 ligase ligands (e.g., thalidomide derivatives) for targeted protein degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

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